molecular formula C13H18O2 B14839879 2-(Cyclopropylmethyl)-4-isopropoxyphenol

2-(Cyclopropylmethyl)-4-isopropoxyphenol

Cat. No.: B14839879
M. Wt: 206.28 g/mol
InChI Key: JJKSVYWVNODZMV-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4-isopropoxyphenol is an organic compound characterized by the presence of a cyclopropylmethyl group and an isopropoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-4-isopropoxyphenol can be achieved through several synthetic routes. One common method involves the protection of phenols using cyclopropylmethyl groups. This protection is advantageous due to the stability of the cyclopropylmethyl group under various conditions and its ease of removal under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl Phenol: Similar structure but lacks the isopropoxy group.

    Isopropoxy Phenol: Similar structure but lacks the cyclopropylmethyl group.

    Cyclopropylmethyl Isopropoxybenzene: Similar structure but lacks the phenol group.

Uniqueness

2-(Cyclopropylmethyl)-4-isopropoxyphenol is unique due to the combination of the cyclopropylmethyl and isopropoxy groups attached to the phenol ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O2/c1-9(2)15-12-5-6-13(14)11(8-12)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3

InChI Key

JJKSVYWVNODZMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)CC2CC2

Origin of Product

United States

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